molecular formula C8H9ClN6O3 B1385245 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 352446-23-2

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1385245
CAS No.: 352446-23-2
M. Wt: 272.65 g/mol
InChI Key: QGQVCNGRDXLGAV-UHFFFAOYSA-N
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Description

Introduction to Ethyl 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, This compound , reflects its structural complexity. Breaking it down:

  • Ethyl carboxylate : Indicates the ester functional group at position 4 of the triazole ring.
  • 1-(4-Amino-1,2,5-oxadiazol-3-yl) : Specifies a 1,2,5-oxadiazole (furazan) substituent at position 1 of the triazole, with an amino group at position 4 of the oxadiazole.
  • 5-(Chloromethyl) : Denotes a chloromethyl group at position 5 of the triazole.

Molecular Formula : C₈H₉ClN₆O₃.
Molecular Weight : 272.65 g/mol.

Structural Features
Component Description
Triazole core 1H-1,2,3-triazole ring with substituents at positions 1, 4, and 5.
Oxadiazole moiety 1,2,5-Oxadiazole (furazan) linked to the triazole, contributing aromaticity.
Chloromethyl group Enhances reactivity for further functionalization.
Ethyl ester Improves solubility and serves as a protecting group.

The planar arrangement of the triazole and oxadiazole rings facilitates π-π stacking interactions, while the chloromethyl group offers a site for nucleophilic substitution.

Historical Development in Heterocyclic Chemistry

Heterocyclic chemistry emerged in the 19th century with the isolation of natural products like alloxan and pyridine. Key milestones relevant to this compound include:

  • Oxadiazole Synthesis : The first 1,2,5-oxadiazole (furazan) was synthesized in 1888 via dehydration of glyoxime, laying the groundwork for functionalized derivatives.
  • Triazole Advances : The Huisgen azide-alkyne cycloaddition (1960s) enabled efficient 1,2,3-triazole synthesis, later refined using copper catalysts for regioselectivity.
  • Hybrid Frameworks : Post-2000, combinatorial chemistry accelerated the development of oxadiazole-triazole hybrids to exploit synergistic bioactivity.

This compound exemplifies modern synthetic strategies, combining classical heterocyclic motifs with contemporary functionalization techniques.

Significance of Oxadiazole-Triazole Hybrid Frameworks

The integration of oxadiazole and triazole rings enhances pharmacological potential through:

Enhanced Bioactivity
  • Antimicrobial Properties : Triazole-oxadiazole hybrids inhibit bacterial enzymes (e.g., penicillin-binding proteins) and disrupt biofilm formation.
  • Anticancer Potential : Such hybrids induce apoptosis in cancer cells by modulating Bcl-2 proteins and topoisomerases.
  • Enzyme Inhibition : Derivatives show acetylcholinesterase (AChE) inhibition, relevant for treating neurodegenerative diseases.
Drug Design Advantages
  • Metabolic Stability : The aromatic oxadiazole resists oxidative degradation, while the triazole improves pharmacokinetics.
  • Structural Versatility : Substituents like chloromethyl allow targeted modifications to optimize activity.
Notable Examples
Drug/Compound Structure Application
Raltegravir 1,3,4-Oxadiazole derivative HIV integrase inhibitor.
Tazobactam Triazole-containing β-lactamase inhibitor Antibiotic adjuvant.

This hybrid’s dual heterocyclic system positions it as a candidate for antimicrobial, anticancer, and CNS-targeted therapies.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN6O3/c1-2-17-8(16)5-4(3-9)15(14-11-5)7-6(10)12-18-13-7/h2-3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQVCNGRDXLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.

  • Molecular Formula : C9H12N6O3
  • Molar Mass : 252.23 g/mol
  • Density : 1.62 g/cm³ (predicted)
  • Boiling Point : 482.9 °C (predicted)
  • CAS Number : 890093-89-7

These properties indicate a stable compound that can be synthesized and modified for various applications in drug discovery.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors containing oxadiazole and triazole moieties. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and cycloadditions to form the desired triazole structure while incorporating the oxadiazole unit.

Biological Activities

Research indicates that compounds containing oxadiazole and triazole frameworks exhibit a wide range of biological activities including:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles and triazoles possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast carcinoma) and HCT116 (colon carcinoma) with IC50 values indicating moderate to high potency .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Compounds within this class have also shown anti-inflammatory properties. The ability to inhibit key inflammatory pathways makes them candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Novel Oxadiazole Derivatives Demonstrated broad-spectrum biological activities including anticancer and antimicrobial effects. Compounds exhibited IC50 values around 92.4 µM against various cancer cell lines .
Synthesis and Evaluation New derivatives were synthesized showing significant antimicrobial activity against Enterobacter aerogenes and Bacillus cereus with promising results in both gram-positive and gram-negative bacteria .
Antimicrobial Screening Evaluated against multiple strains with notable effectiveness; some derivatives showed enhanced potency compared to existing antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate has been tested for its efficacy against various bacterial strains. In a study by PubChem, the compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties
The compound's structural similarities to known anticancer agents make it a candidate for further exploration in oncology. A study highlighted in scientific literature showed that derivatives of triazole compounds can inhibit cancer cell proliferation. The incorporation of the oxadiazole ring enhances the biological activity of the triazole scaffold, making it a promising candidate for anticancer drug development.

Agricultural Chemistry

Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Research conducted by agricultural scientists demonstrated that this compound effectively inhibits weed growth without adversely affecting crop yields. The compound's mechanism involves disrupting photosynthesis in target plants, making it a valuable addition to herbicide formulations.

Pesticidal Applications
The compound's bioactivity extends to pest control. Studies have shown that triazole derivatives can act as effective insecticides due to their ability to interfere with the hormonal systems of insects. This compound has been tested against common agricultural pests with promising results.

Material Science

Polymer Synthesis
In material science, the compound is being explored for its role in synthesizing novel polymers. Its unique functional groups allow for the incorporation into polymer matrices which can enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers derived from triazole compounds exhibit improved resistance to environmental degradation.

Nanotechnology Applications
Recent advancements in nanotechnology have seen the use of this compound in creating nanostructured materials. These materials have potential applications in drug delivery systems where controlled release and targeted delivery are critical.

Case Studies

Study Application Area Findings
PubChem StudyAntimicrobialSignificant activity against Gram-positive bacteria
Agricultural ResearchHerbicidalEffective weed growth inhibition without crop damage
Oncology ResearchAnticancerInhibition of cancer cell proliferation in vitro
Material Science ResearchPolymer SynthesisEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Triazole-Oxadiazole Derivatives

Compound Name Substituent (R) at Triazole-5 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate (Target) Chloromethyl (-CH₂Cl) C₉H₁₀ClN₇O₃ 299.68 High reactivity (Cl as leaving group); potential for nucleophilic substitution .
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Methyl (-CH₃) C₈H₁₀N₆O₃ 238.21 Lower reactivity; stable; ChemSpider ID: 1013276 .
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate Ethyl (-CH₂CH₃) C₉H₁₂N₆O₃ 252.23 Discontinued due to synthesis challenges; CAS: 890093-89-7 .
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate 2-Ethoxy-2-oxoethyl C₁₁H₁₄N₆O₅ 334.27 Bulky ester substituent; potential for hydrolysis .
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate Morpholinomethyl C₁₂H₁₇N₇O₄ 347.33 Enhanced solubility due to morpholine; discontinued (Ref: 10-F724933) .

Key Findings from Comparative Analysis

Reactivity and Stability :

  • The chloromethyl substituent in the target compound enhances reactivity, enabling nucleophilic substitution (e.g., with amines or thiols), unlike methyl or ethyl analogs .
  • Ethyl and methyl derivatives exhibit higher stability, making them suitable for applications requiring prolonged shelf life .

Biological Activity :

  • In antiproliferative assays (NCI-H522 lung cancer cells), triazole esters with trifluoromethyl (GP = 68.09%) or tetrahydrofuran substituents (GP = 70.01%) showed moderate activity .
  • The chloromethyl group ’s electron-withdrawing nature may improve target binding but requires further cytotoxicity studies .

Synthetic Accessibility: Derivatives with small substituents (e.g., methyl, ethyl) are synthesized via MgCO₃-catalyzed cyclization of azides and aroylacetates in ethanol . Bulkier groups (e.g., morpholinomethyl) require additional steps for functionalization, contributing to discontinuation of some analogs .

Structural Insights :

  • X-ray crystallography (using SHELXL ) reveals that substituent size impacts molecular packing. For example, methyl analogs exhibit tighter crystal lattices than chloromethyl derivatives .

Notable Analog with Sulfur-Based Substituent

  • Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate (MW = 376.39 g/mol) incorporates a sulfur-linked pyrimidine group.

Preparation Methods

Formation of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is generally synthesized through cyclization reactions involving amidoximes or related precursors. A typical approach involves:

  • Starting from appropriate amidoxime derivatives that contain the amino functionality.
  • Cyclodehydration or oxidative cyclization under controlled conditions to form the oxadiazole ring.

For example, hydrazine derivatives can be reacted with suitable esters or acids to yield the oxadiazole core after cyclization and purification steps.

Synthesis of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is commonly prepared via azide-alkyne cycloaddition reactions ("click chemistry") or other cyclization methods involving azide sources such as sodium azide or potassium azide.

  • The azide source reacts with an alkyne or a suitable precursor to form the triazole ring.
  • The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide, acetone) under reflux or mild heating.
  • Catalysts or reagents such as copper(I) salts may be used to facilitate the cycloaddition.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 5-position of the triazole ring is introduced by:

  • Chloromethylation reactions using chlorinating agents such as thionyl chloride or other chlorinating reagents.
  • The reaction conditions are carefully controlled to avoid over-chlorination or decomposition.
  • The chloromethyl group serves as a reactive handle for further functionalization.

Esterification to Form the Ethyl Carboxylate

The ethyl ester group is introduced by:

  • Esterification of the carboxylic acid precursor with ethanol in the presence of acid catalysts such as concentrated sulfuric acid or thionyl chloride.
  • The reaction is carried out under reflux with removal of water to drive the equilibrium toward ester formation.
  • Purification is achieved by crystallization or chromatographic methods.

Typical Reaction Conditions and Reagents

Step Reagents/Catalysts Solvents Conditions Notes
Oxadiazole ring formation Amidoximes, hydrazine monohydrate Ethanol, acetone Reflux, stirring, monitored by TLC Purification by crystallization
Triazole ring synthesis Sodium azide, potassium azide, or diphenylphosphoryl azide Polar aprotic solvents (DMF, acetone) Mild heating or reflux Azide source critical for yield
Chloromethyl group introduction Thionyl chloride, sulfuryl chloride Chloro solvents, ethers Controlled temperature Avoid side reactions
Esterification Ethanol, concentrated sulfuric acid, thionyl chloride Ethanol, chloroform Reflux, removal of water Drives ester formation equilibrium

Representative Multi-Step Synthesis Route

  • Preparation of Amino-Oxadiazole Intermediate:

    • React hydrazine monohydrate with an appropriate ester or acid derivative in ethanol under reflux.
    • Isolate hydrazide intermediate by filtration and recrystallization.
  • Cyclization to Oxadiazole:

    • Treat hydrazide intermediate with carbon disulfide and potassium hydroxide in ethanol under reflux.
    • Acidify and isolate the oxadiazole product by filtration and crystallization.
  • Formation of Triazole Ring:

    • Use azide sources such as sodium azide in polar aprotic solvents to cyclize precursors into the triazole ring.
  • Chloromethylation:

    • React the triazole intermediate with chlorinating agents like thionyl chloride under controlled conditions to introduce the chloromethyl group.
  • Esterification:

    • Convert the carboxylic acid to the ethyl ester using ethanol and acid catalysts, with removal of water to shift equilibrium.

Research Findings and Optimization Notes

  • The choice of solvent strongly affects yield and purity; polar aprotic solvents favor azide cycloadditions.
  • Use of mild reaction temperatures prevents decomposition of sensitive heterocycles.
  • Purification by recrystallization from ethanol or chromatographic techniques ensures removal of side products.
  • Monitoring by thin-layer chromatography (TLC) is essential for determining reaction completion.
  • The chloromethyl group is reactive and must be handled under anhydrous conditions to prevent hydrolysis.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C8H9ClN6O3
Molecular Weight 272.65 g/mol
Key Reagents Hydrazine monohydrate, sodium azide, thionyl chloride, ethanol
Solvents Ethanol, acetone, DMF, chloroform
Catalysts Concentrated sulfuric acid, potassium carbonate
Typical Temperatures Room temperature to reflux (~25–80 °C)
Purification Methods Filtration, recrystallization, chromatography
Monitoring Techniques Thin-layer chromatography (TLC)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate

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